4-Fluoro-3-isopropoxyphenylboronic acid

Vue d'ensemble

Description

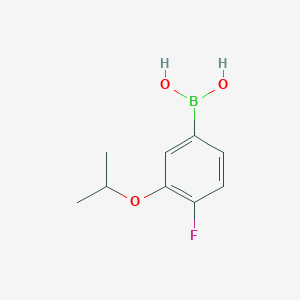

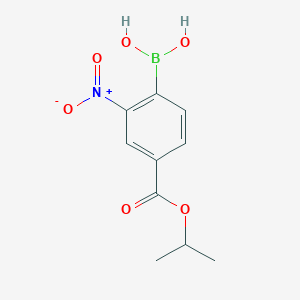

4-Fluoro-3-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H12BFO3 . It is used as a reactant in various chemical reactions .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H12BFO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3 . This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 3 oxygen atoms in the molecule. Chemical Reactions Analysis

This compound is involved in various chemical reactions. It has been used in the synthesis of azaxanthene based selective glucocorticoid receptor modulators and in Suzuki and Stille coupling for the synthesis of oral venous antithrombotic drugs .Physical And Chemical Properties Analysis

The molecular weight of this compound is 198 . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Antifungal Activity and Tautomeric Cyclization Equilibria

4-Fluoro-3-isopropoxyphenylboronic acid, an analogue of the antifungal drug Tavaborole, has been identified for its potent antifungal activity against strains such as Aspergillus, Fusarium, Penicillium, and Candida. The compound's efficacy is influenced by the tautomeric equilibrium leading to the formation of 3-hydroxybenzoxaboroles and the position of the fluorine substituent (Borys et al., 2019).

Enzyme-free Glucose Sensing

A study focused on enzyme-free glucose sensing at physiological conditions synthesized a new monomer incorporating this compound. This research demonstrates the potential of fluoro-containing phenylboronic acids in medical applications such as non-enzymatic glucose monitoring (Bao et al., 2021).

Synthesis of Fluorine-containing Organic Compounds

The introduction of fluorine atoms into organic molecules, using derivatives like this compound, can enhance the performance of these compounds in various fields, including medicine, agriculture, and materials. This research highlights the role of fluorine in creating new functions for synthetic molecules (Liu et al., 2022).

Spectroscopic Studies in Chemistry

Spectroscopic studies, including FT-IR, FT-Raman, and SERS, have investigated fluoro and formyl analogues of phenylboronic acids like this compound. These studies provide insights into the adsorption modes of phenylboronic acid isomers and their interactions with surfaces at the molecular level (Piergies et al., 2013).

Fluorescence Quenching in Biological Studies

Research into the fluorescence quenching of boronic acid derivatives, including this compound, has contributed to understanding their biological activities. Such studies are essential for developing new diagnostic and therapeutic tools (Geethanjali et al., 2015).

Experimental Oncology

Phenylboronic acid derivatives, including this compound, have shown potential as anticancer agents. They demonstrate significant antiproliferative and proapoptotic effects in cancer cell lines, suggesting their potential use in experimental oncology (Psurski et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

(4-fluoro-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRGSEQMUWEXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

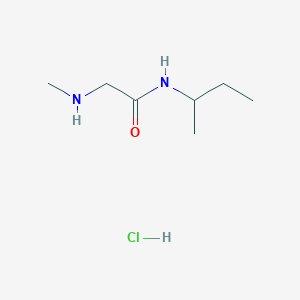

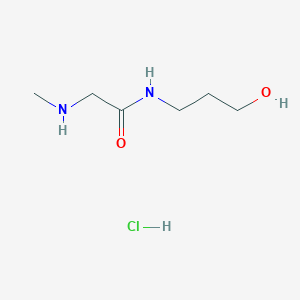

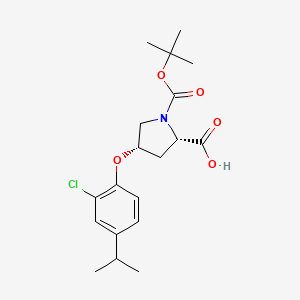

![(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1441864.png)

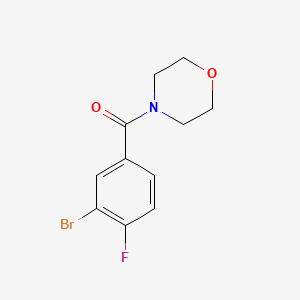

![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1441879.png)

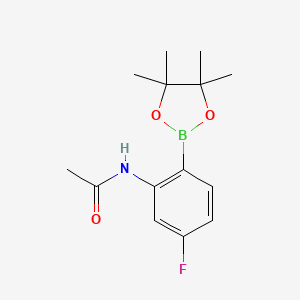

![4-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441882.png)

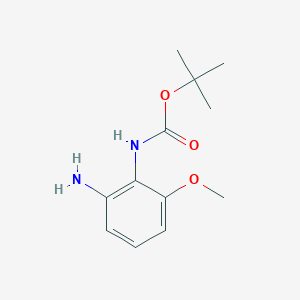

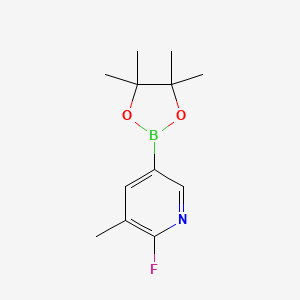

![tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B1441883.png)